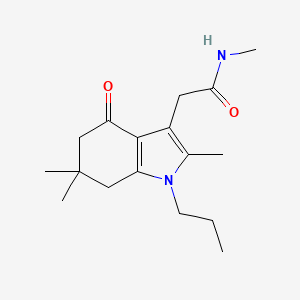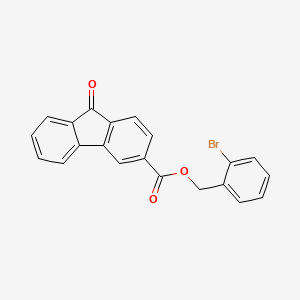![molecular formula C20H12N2 B5182636 4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile](/img/structure/B5182636.png)
4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile, also known as 4-CN-BDB, is a chemical compound that belongs to the family of phenylacetylenes. It is a potent and selective ligand for the cannabinoid CB1 receptor and has been widely used in scientific research to study the mechanism of action and physiological effects of CB1 receptor activation.
作用机制
The mechanism of action of 4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile involves binding to the CB1 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) signaling pathways. This results in the modulation of various physiological processes, including appetite, pain, anxiety, and addiction.
Biochemical and Physiological Effects:
4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of appetite, and the modulation of pain and anxiety. It has also been shown to have potential therapeutic applications in the treatment of addiction and other neuropsychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of using 4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile in lab experiments is its high affinity and selectivity for the CB1 receptor, which makes it a valuable tool for studying the role of CB1 receptor activation in various physiological processes. However, one of the limitations of using 4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile. One area of research is the development of new CB1 receptor ligands that have improved efficacy and fewer side effects. Another area of research is the exploration of the therapeutic potential of CB1 receptor activation in the treatment of addiction and other neuropsychiatric disorders. Additionally, further research is needed to better understand the mechanism of action and physiological effects of CB1 receptor activation.
合成方法
The synthesis of 4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile involves the reaction of 1-naphthaldehyde with malononitrile in the presence of ammonium acetate and acetic acid to form 1-(1-naphthyl)-2-cyanoethylene. The resulting product is then reacted with benzyl bromide in the presence of potassium carbonate and DMF to form 4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile. The purity of the final product can be improved by recrystallization from ethanol.
科学研究应用
4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile has been widely used in scientific research to study the mechanism of action and physiological effects of CB1 receptor activation. It has been shown to have high affinity and selectivity for the CB1 receptor, making it a valuable tool for studying the role of CB1 receptor activation in various physiological processes. 4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile has been used to study the effects of CB1 receptor activation on appetite, pain, anxiety, and addiction.
属性
IUPAC Name |
4-[(Z)-1-cyano-2-naphthalen-1-ylethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2/c21-13-15-8-10-16(11-9-15)19(14-22)12-18-6-3-5-17-4-1-2-7-20(17)18/h1-12H/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCACUHBLYPROO-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Z)-1-cyano-2-(naphthalen-1-yl)ethenyl]benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5182558.png)
![ethyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182567.png)
![4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5182572.png)
![10-{3-[4-(1-adamantyl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B5182579.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5182583.png)
![5-[(5-bromo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5182593.png)

![4-(benzyloxy)-1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5182609.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5182612.png)
![1-cyclopentyl-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5182616.png)

![5-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182622.png)

